ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE
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Overview
Description
ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, an amide linkage, and an ethyl ester group. It is primarily used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative under acidic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction using 2-methoxyphenol and a suitable leaving group.
Amidation: The amide linkage is formed by reacting the thiazole derivative with an appropriate acylating agent, such as an acyl chloride or anhydride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst, such as sulfuric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the reaction conditions and minimizing the production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the ester or amide groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target molecule, inhibiting its activity or altering its function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
ETHYL 2-{2-[2-(2-METHOXYPHENOXY)ACETAMIDO]-1,3-THIAZOL-4-YL}ACETATE can be compared with other thiazole derivatives, such as:
ETHYL 2-(2-METHOXYPHENOXY)ACETATE: Similar in structure but lacks the thiazole ring and amide linkage, resulting in different chemical properties and applications.
2-(2-METHOXYPHENOXY)ACETAMIDO-THIAZOLE: Contains the thiazole ring and amide linkage but lacks the ethyl ester group, leading to variations in reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
ethyl 2-[2-[[2-(2-methoxyphenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-3-22-15(20)8-11-10-24-16(17-11)18-14(19)9-23-13-7-5-4-6-12(13)21-2/h4-7,10H,3,8-9H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDFRJPRKNOTBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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